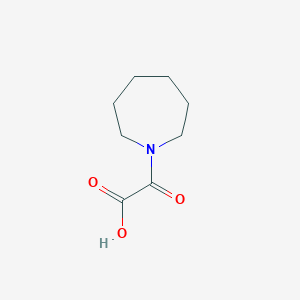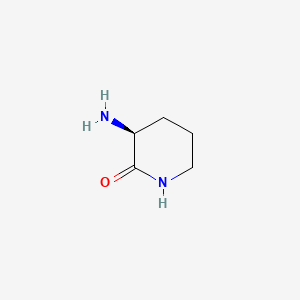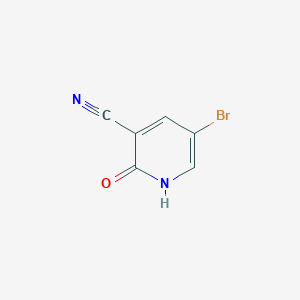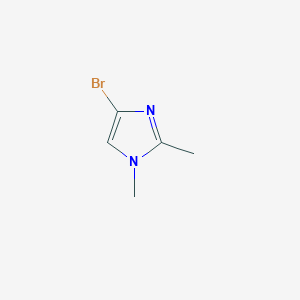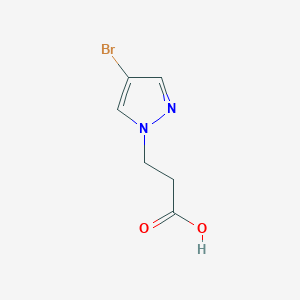
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 . It contains a pyrazole ring, which is a heterocyclic compound with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid includes a pyrazole ring, a bromine atom, and a propanoic acid group . The InChI string representation of the molecule is1S/C12H11BrN2O2/c13-10-2-4-11 (5-3-10)15-8-9 (7-14-15)1-6-12 (16)17/h2-5,7-8H,1,6H2, (H,16,17) . Physical And Chemical Properties Analysis
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a solid substance . Its empirical formula is C6H7BrN2O2, and it has a molecular weight of 219.04 .Scientific Research Applications
Aquatic Toxicology
Application Summary
This compound is investigated for its effects on aquatic life, particularly on fish species like rainbow trout. It’s used to assess the safety of new chemicals entering aquatic environments.
Experimental Methods
The compound is introduced to controlled aquatic systems containing rainbow trout alevins. The health and behavior of the fish are monitored over time to assess any toxicological impact.
Results
A study has shown that a derivative of this compound, identified as B4, has a non-toxic effect on the acetylcholinesterase (AchE) enzyme in rainbow trout, indicating its safety for use in aquatic environments .
Antiparasitic and Antimalarial Research
Application Summary
Derivatives of this compound are synthesized for their potential antiparasitic and antimalarial activities, which are crucial in the fight against neglected tropical diseases.
Experimental Methods
The synthesized derivatives undergo in vitro and in vivo testing against parasites like Leishmania and the malaria-causing Plasmodium berghei in mice models.
Results
One study reported that a specific derivative exhibited superior antipromastigote activity, significantly more active than standard drugs, and showed promising inhibition effects against Plasmodium berghei .
Pharmaceutical Synthesis
Application Summary
The compound is a starting material in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors that have therapeutic potential.
Experimental Methods
It is used in chemical reactions to create a range of inhibitors, with the reaction conditions being optimized for desired properties.
Results
The use of this compound in synthesis has led to the creation of various inhibitors with potential pharmaceutical applications .
Antibacterial and Antifungal Studies
Application Summary
Research into this compound extends to its use in developing new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance.
Experimental Methods
New bipyrazoles are synthesized using this compound and then subjected to biological screening to evaluate their efficacy against bacterial and fungal strains.
Results
The synthesized bipyrazoles have shown good yields and promising results in preliminary biological screenings, indicating their potential as antibacterial and antifungal agents .
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHYUVPDLMICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426994 |
Source


|
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
925146-35-6 |
Source


|
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)
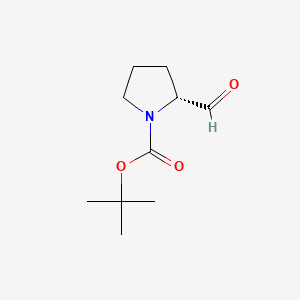

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)



![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)


